molecular formula C17H24N2O5S B6664037 4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid

4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid

Cat. No.: B6664037
M. Wt: 368.4 g/mol
InChI Key: JSRDTRCWZKSELI-UHFFFAOYSA-N
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Description

4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoic acid core with a substituted piperidine moiety, making it a subject of interest in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with a methylsulfonyl group, followed by the introduction of the benzoic acid moiety through a series of condensation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are crucial to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzoic acid and piperidine moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[3-[(1-Methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid derivatives: These compounds have similar structures but with different substituents.

    Other benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share the benzoic acid core but have different functional groups.

Uniqueness

What sets this compound apart is its unique combination of a benzoic acid core with a substituted piperidine moiety. This structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-[(1-methylsulfonylpiperidin-4-yl)methylamino]-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-25(23,24)19-10-8-14(9-11-19)12-18-16(20)7-4-13-2-5-15(6-3-13)17(21)22/h2-3,5-6,14H,4,7-12H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRDTRCWZKSELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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